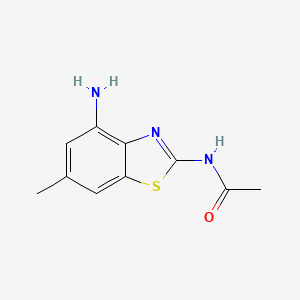

N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide

Description

N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with an amino group at position 4, a methyl group at position 6, and an acetamide moiety at position 2. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C10H11N3OS |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C10H11N3OS/c1-5-3-7(11)9-8(4-5)15-10(13-9)12-6(2)14/h3-4H,11H2,1-2H3,(H,12,13,14) |

InChI Key |

ZIROPARWINIUEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine in an ethanol solvent . The process involves heating the reaction mixture to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods not only reduce reaction time but also improve yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide features a benzothiazole ring substituted with an amino group and an acetamide functional group. Its molecular formula is C_10H_12N_2S, with a molecular weight of 221.28 g/mol. The synthesis typically involves:

- Formation of the Benzothiazole Ring : Cyclization of o-aminothiophenol with carbonyl compounds (e.g., acetic acid) under acidic conditions.

- Substitution Reactions : Electrophilic aromatic substitution to introduce amino and methyl groups.

- Acetamide Formation : Acylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacophore in drug development:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including E. coli and S. aureus. Its mechanism includes the inhibition of specific enzymes crucial for microbial survival, making it a candidate for new therapeutic agents against infections .

- Anticancer Potential : Research indicates that it may inhibit enzymes involved in cancer cell proliferation and apoptosis. This compound's ability to interact with cellular pathways suggests it could reduce tumor growth effectively .

Material Science

In materials science, this compound is used to synthesize advanced materials due to its unique electronic properties:

- Organic Semiconductors : Its structural characteristics allow for applications in organic electronics, where it can be used to develop efficient charge transport materials.

- Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dye synthesis, which has applications in textiles and coatings.

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a new antibiotic candidate .

- Cancer Cell Studies : Research involving various cancer cell lines indicated that this compound could significantly inhibit cell proliferation and induce apoptosis through specific signaling pathways .

- Material Properties : Investigations into its use in organic semiconductors showed improved charge mobility compared to traditional materials, suggesting applications in next-generation electronic devices.

Mechanism of Action

The mechanism of action of N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins essential for the survival of pathogens. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Acetamides

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The amino (NH₂) and methyl (CH₃) groups in the target compound contrast with nitro (NO₂) or sulfonamide (SO₂NH₂) substituents in analogs (e.g., compound 20 in ), which alter electronic density and reactivity.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Key Observations :

- Thermal Stability: Nitro-substituted analogs (e.g., 7i–7k) exhibit higher decomposition temperatures (~230–235°C) compared to methoxy or amino derivatives, likely due to stronger intermolecular interactions .

- Solubility: Methoxy or amino groups enhance solubility in polar solvents (e.g., DMSO or ethanol), whereas adamantyl or aryl groups may necessitate organic solvents .

Biological Activity

N-(4-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various benzothiazole derivatives against common pathogens:

| Compound | Bacterial Strains Tested | Activity |

|---|---|---|

| This compound | E. coli, B. subtilis | Significant inhibition observed |

| 4-Amino-N-(1,3-benzothiazol-2-yl)benzene sulphonamide | C. albicans, Mycobacterium tuberculosis | Strong antibacterial and antifungal activity |

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida albicans and Mycobacterium tuberculosis .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. Mechanistic studies suggest that the compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes or receptors involved in various biochemical pathways. For example:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : It could modulate receptor activities that are pivotal in signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Antimicrobial Study : A series of benzothiazole derivatives were tested for their antimicrobial efficacy, showing that compounds similar to this compound had a high success rate in inhibiting bacterial growth .

- Anticancer Research : In a study involving various cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.